2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane
Overview
Description
2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane . For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:
Formation of 1,3-Dioxolane Ring: The brominated product is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone .
Scientific Research Applications
2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is used in the development of herbicides and fungicides due to its ability to disrupt specific biochemical pathways in plants.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers with unique properties such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Similar in structure but contains a nitrile group instead of a dioxolane ring.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.
Uniqueness
2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions in biological systems and enhances its utility in various applications .
Properties
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEKBAMYLIVREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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